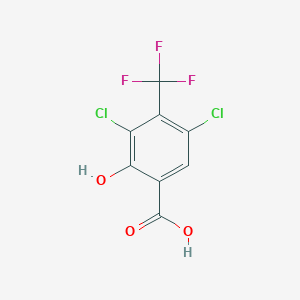

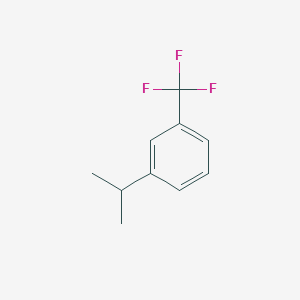

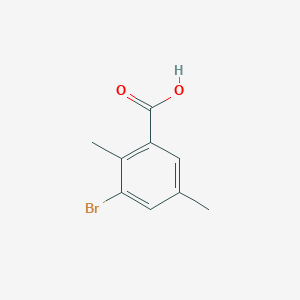

5-(Boc-Aminomethyl)-6-ethoxypyridine-3-boronic acid pinacol ester

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Synthesis Analysis

The synthesis of boronic esters like “5-(Boc-Aminomethyl)-6-ethoxypyridine-3-boronic acid pinacol ester” is not well developed . A radical approach has been reported for the catalytic protodeboronation of alkyl boronic esters .Molecular Structure Analysis

The molecular structure of boronic esters is dependent on the substituents in the aromatic ring . The pH strongly influences the rate of the reaction, which is considerably accelerated at physiological pH .Chemical Reactions Analysis

Boronic esters undergo various reactions. For instance, they can undergo hydrolysis, especially at physiological pH . The kinetics of this reaction is dependent on the substituents in the aromatic ring .Applications De Recherche Scientifique

Utility in Organic Synthesis

Pinacolboronate esters are pivotal in the Suzuki-Miyaura coupling reaction, a widely utilized method for forming carbon-carbon bonds in the synthesis of complex molecules. They serve as starting materials or intermediates in the development of various compounds. For instance, the 2-aminopyrimidine-5-pinacolboronate ester is used in synthesizing development compounds, requiring innovative analytical strategies to assess purity due to challenges like facile hydrolysis to boronic acid, which is poorly soluble in organic solvents and nonvolatile, complicating its analysis through standard chromatographic techniques (Zhong et al., 2012).

Role in Drug Discovery

In drug discovery, pinacolboronate esters are utilized for their versatility as building blocks in the synthesis of diverse compound libraries. For example, the rapid and efficient synthesis of 2,6-disubstituted-3-amino-imidazopyridines showcases the utility of 2-aminopyridine-5-boronic acid pinacol ester in microwave-assisted one-pot cyclization/Suzuki coupling approaches. This process underscores the significance of boronate functional groups in facilitating clean reactions under metal-catalyzed conditions, highlighting their vast potential in creating multifaceted chemical libraries (Dimauro & Kennedy, 2007).

Applications in Material Science

Beyond synthesis and drug discovery, pinacolboronate esters have applications in materials science, such as in the development of novel polymers. For example, their role in the catalyst-transfer Suzuki-Miyaura condensation polymerization leads to the synthesis of boronate-terminated π-conjugated polymers. This method facilitates the creation of high-molecular-weight polymers with boronic acid esters at both ends, offering new avenues in polymer science for the design of functional materials (Nojima et al., 2016).

Innovations in Analytical Chemistry

Pinacolboronate esters also challenge and advance analytical methodologies due to their instability and reactivity. Developing fast reversed-phase liquid chromatography methods to analyze pharmaceutical-related boronic acid and pinacol ester functionalized compounds highlights the ongoing need for innovative analytical techniques to accurately assess these compounds' purity and stability, which is crucial for their application in pharmaceuticals and research (Duran et al., 2006).

Safety and Hazards

Boronic esters, including “5-(Boc-Aminomethyl)-6-ethoxypyridine-3-boronic acid pinacol ester”, should be handled with care due to their susceptibility to hydrolysis, especially at physiological pH . Adequate ventilation should be ensured while handling these compounds, and dust formation should be avoided .

Orientations Futures

The future directions in the research of boronic esters like “5-(Boc-Aminomethyl)-6-ethoxypyridine-3-boronic acid pinacol ester” could involve developing more stable compounds and understanding their mechanisms of action better. This could potentially lead to the design of new drugs and drug delivery devices .

Mécanisme D'action

Target of Action

It’s known that boronic esters, such as this compound, are often used in organic synthesis , suggesting that their targets could be a wide range of organic compounds.

Mode of Action

The compound, being a boronic ester, is known to undergo protodeboronation . Protodeboronation is a process where the boronate ester is converted into a boronic acid and an alkene . This reaction is catalyzed by a radical approach .

Biochemical Pathways

The compound is involved in the protodeboronation pathway . This pathway is crucial in organic synthesis, particularly in the functionalizing deboronation of alkyl boronic esters . The protodeboronation of this compound can lead to the formation of various other compounds, depending on the reaction conditions .

Pharmacokinetics

It’s important to note that boronic esters, including this compound, are susceptible to hydrolysis, especially at physiological ph . This could potentially affect the compound’s bioavailability and stability.

Result of Action

The result of the compound’s action is the production of a variety of organic compounds through the protodeboronation pathway . These compounds can then be used in further reactions, depending on the desired end product .

Action Environment

The action of this compound can be influenced by several environmental factors. For instance, the pH level can significantly affect the rate of hydrolysis of the compound . Additionally, the presence of certain catalysts can influence the rate and direction of the protodeboronation reaction .

Propriétés

IUPAC Name |

tert-butyl N-[[2-ethoxy-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-3-yl]methyl]carbamate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H31BN2O5/c1-9-24-15-13(11-22-16(23)25-17(2,3)4)10-14(12-21-15)20-26-18(5,6)19(7,8)27-20/h10,12H,9,11H2,1-8H3,(H,22,23) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YLFGCYKNOSRJQY-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=CC(=C(N=C2)OCC)CNC(=O)OC(C)(C)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H31BN2O5 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

378.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![5-[(Trifluoromethyl)thio]-2(3H)-benzothiazolethione](/img/structure/B6323045.png)

![3-Bromo-2-[[(t-butyldimethylsilyl)oxy]methyl]aniline](/img/structure/B6323061.png)